Diflubenzuron

Environmental Fate Physicochemical Properties BPU Insecticides

As the archetypal benzoylphenylurea (BPU) chitin synthesis inhibitor (IRAC Group 15), Diflubenzuron's off-patent status enables cost-effective generic sourcing. Its well-characterized safety profile, including WHO approval for drinking water treatment, makes it a strategic alternative to patented analogs. Documents show superior field potency against Spodoptera littoralis and lack of cross-resistance to neurotoxins.

Molecular Formula C14H9ClF2N2O2
Molecular Weight 310.68 g/mol
CAS No. 35367-38-5
Cat. No. B1670561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiflubenzuron
CAS35367-38-5
SynonymsDiflubenzuron;  DU 112307;  DU112307;  DU-112307;  ENT 29054;  ENT29054;  ENT-29054;  HSDB 6611;  HSDB6611;  HSDB-6611
Molecular FormulaC14H9ClF2N2O2
Molecular Weight310.68 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F
InChIInChI=1S/C14H9ClF2N2O2/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21)
InChIKeyQQQYTWIFVNKMRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 0.08 mg/L at 25 °C. pH 7
In water, approximately 0.2 ppm at 20 °C
In water, 0.10 mg/L at pH 4, 0.32 mg/L at pH 10
In water, 0.089 mg/L at 20 °C in deionized water
For more Solubility (Complete) data for DIFLUBENZURON (6 total), please visit the HSDB record page.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diflubenzuron (CAS 35367-38-5) Product and Procurement Overview: A Quantitatively Differentiated Benzoylphenylurea Insecticide


Diflubenzuron is the archetypal benzoylphenylurea (BPU) insect growth regulator, functioning as a chitin synthesis inhibitor (IRAC Group 15) [1]. As the first commercialized compound in its class [2], it offers a well-characterized safety and environmental profile, including WHO approval for drinking water treatment [3]. Its off-patent status facilitates cost-effective generic sourcing, making it a strategic procurement alternative to newer, patent-protected analogs where its specific physicochemical and toxicological properties align with operational requirements.

Why Procuring Generic Benzoylphenylurea (BPU) Insecticides Without Quantitative Differentiation Can Lead to Suboptimal Outcomes


Substituting one BPU insecticide for another based solely on shared mode of action can lead to significant efficacy and safety deviations. Research demonstrates that within the BPU class, differences in physicochemical properties, such as aqueous solubility and lipophilicity, can vary by orders of magnitude, directly influencing environmental fate and bioavailability [1]. Furthermore, detoxification pathways differ substantially between compounds, resulting in highly variable intrinsic potency against target pests, with LC50 values differing by over 100-fold between analogs [2]. Consequently, selection without reference to quantitative comparative data can compromise Integrated Pest Management (IPM) and resistance management strategies, undermining operational efficacy and cost-efficiency.

Diflubenzuron Procurement Evidence Guide: Quantified Differentiation from Key BPU Analogs


Aqueous Solubility and Log KOW: Environmental Fate Differentiation from Teflubenzuron and Hexaflumuron

Diflubenzuron demonstrates substantially higher water solubility (89 µg/L) and a lower log KOW (3.8) compared to teflubenzuron (solubility 9.4 µg/L, log KOW 5.4) and hexaflumuron (solubility 16.2 µg/L, log KOW 5.4) [1]. This results in different environmental mobility and bioaccumulation potential.

Environmental Fate Physicochemical Properties BPU Insecticides

Photolytic Stability: Slower Degradation in Aqueous Environments Compared to Hexaflumuron

Diflubenzuron exhibits a significantly longer half-life under photolytic conditions in buffered water (pH 7.0 and 9.0) compared to hexaflumuron, indicating greater environmental persistence [1]. Under simulated solar radiation in river water (pH 9.0), diflubenzuron degraded faster than teflubenzuron [1].

Photodegradation Environmental Persistence Half-life

Intrinsic Toxicity and Detoxification: Potency and Metabolic Differences from Teflubenzuron and Chlorfluazuron

Diflubenzuron is less intrinsically potent against Spodoptera exigua larvae compared to chlorfluazuron and hexaflumuron, as evidenced by a higher LC50 [1]. Furthermore, its detoxification in S. littoralis is characterized by more rapid hydrolysis compared to teflubenzuron [2].

Toxicology Detoxification Metabolism Spodoptera

Differential Potency Against Field Strains: Superior Efficacy Compared to Lufenuron in Spodoptera littoralis

Against a field strain of Spodoptera littoralis, diflubenzuron (LC50: 3.78 mg/L) demonstrated superior larvicidal potency compared to lufenuron (LC50: 1.47 mg/L against a laboratory strain, but less effective against the field strain) [1]. This indicates a critical shift in relative potency in real-world pest populations.

Field Strain Resistance Efficacy Spodoptera

Cross-Resistance Profile: Lack of Cross-Resistance to Organophosphates in Some Strains

In studies with house fly (Musca domestica), variation in susceptibility to diflubenzuron among field strains was generally not correlated with resistance to neurotoxic insecticides like organophosphates and pyrethroids [1]. Similarly, no cross-resistance was observed in an organophosphate-resistant strain of S. littoralis [2].

Resistance Management Cross-Resistance Organophosphate

Sustained Efficacy in Veterinary Fly Control: Extended Protection Compared to Diazinon

In a simulated field trial for sheep flystrike control, diflubenzuron (at 1500-2500 ppm) provided equivalent protection to diazinon for approximately 56 days but demonstrated significantly better, extended protection thereafter [1].

Veterinary Entomology Fly Control Residual Activity Sheep

Optimal Procurement and Application Scenarios for Diflubenzuron Based on Quantitative Evidence


IPM Programs Requiring a Rotational Partner with No Cross-Resistance to Neurotoxins

For pest management in cropping systems or livestock facilities where resistance to organophosphates (e.g., diazinon) or pyrethroids is suspected or confirmed, diflubenzuron offers a critical resistance management tool. Its established lack of cross-resistance to these neurotoxic modes of action [1] allows for effective population control while reducing selection pressure on non-target resistance mechanisms.

Management of Specific Spodoptera littoralis Field Populations

In regions where Spodoptera littoralis is a key pest, procurement of diflubenzuron is supported by field-strain data showing it to be the most potent chitin synthesis inhibitor, outperforming even compounds like lufenuron that show superior lab-strain activity [2]. This application is specifically where laboratory potency rankings fail to predict field performance.

Long-Lasting Protection in Sheep Flystrike Management Programs

For sheep producers seeking to minimize labor and animal handling stress, diflubenzuron offers a quantifiable advantage in protection longevity. Evidence demonstrates that it provides equivalent initial protection to diazinon but extends the effective period beyond 56 days [3], justifying its selection for sustained flystrike control and improved animal welfare outcomes.

Aquatic Vector Control with a Higher Solubility, Lower Bioaccumulation BPU

In larviciding programs for mosquito control in drinking water or sensitive aquatic ecosystems, diflubenzuron's superior water solubility (89 µg/L vs. 9.4-16.2 µg/L for teflubenzuron/hexaflumuron) and lower Log KOW (3.8 vs. 5.4) are key differentiators [4]. These properties, combined with its WHO approval for drinking water, make it the preferred BPU for applications where bioavailability and a reduced risk of bioaccumulation are critical procurement criteria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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